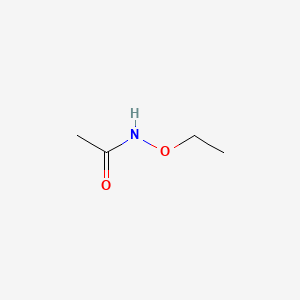![molecular formula C15H21NO4 B6235804 2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid CAS No. 1404877-96-8](/img/new.no-structure.jpg)
2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid is an organic compound with the molecular formula C15H21NO4. It is a derivative of acetic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and an ethyl-substituted phenyl ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
作用機序
Mode of Action
The Boc group can be added to prevent unwanted reactions at the amine group while other reactions are carried out .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound could potentially be involved in a variety of biochemical reactions, depending on its specific targets .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected amino acid.
Formation of the Acetic Acid Derivative: The Boc-protected amino acid is then reacted with 4-ethylbenzyl bromide under basic conditions to introduce the ethyl-substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form corresponding quinones, while reduction can yield the corresponding ethyl-substituted cyclohexane derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Hydrolysis: Free amino acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones.
Reduction: Ethyl-substituted cyclohexane derivatives.
科学的研究の応用
2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and materials.
類似化合物との比較
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4-isopropylphenyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4-tert-butylphenyl)acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can affect the compound’s solubility, binding interactions, and overall stability, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
1404877-96-8 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



